3-(Hydroxymethyl)-4-methylphenol
Overview
Description
3-(Hydroxymethyl)-4-methylphenol is an organic compound with the molecular formula C8H10O2 It is a derivative of phenol, characterized by the presence of a hydroxymethyl group (-CH2OH) and a methyl group (-CH3) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-4-methylphenol can be achieved through several methods. One common approach involves the hydroxymethylation of 4-methylphenol (p-cresol) using formaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the formation of the desired product through electrophilic aromatic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group, resulting in the formation of 4-methylsalicylic acid.
Reduction: The compound can be reduced to form 4-methylbenzyl alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydroxymethyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: 4-Methylsalicylic acid
Reduction: 4-Methylbenzyl alcohol
Substitution: Various substituted phenols depending on the reagents used
Scientific Research Applications
3-(Hydroxymethyl)-4-methylphenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)-4-methylphenol involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. Additionally, the phenolic structure allows it to act as an antioxidant by donating hydrogen atoms to neutralize free radicals.
Comparison with Similar Compounds
Similar Compounds
4-Methylphenol (p-Cresol): Lacks the hydroxymethyl group, making it less versatile in certain chemical reactions.
3-Hydroxymethylphenol: Similar structure but lacks the methyl group, affecting its reactivity and applications.
4-Hydroxymethylphenol: Similar structure but with the hydroxymethyl group in a different position, leading to different chemical properties.
Uniqueness
3-(Hydroxymethyl)-4-methylphenol is unique due to the presence of both hydroxymethyl and methyl groups, which confer distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-(hydroxymethyl)-4-methylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-6-2-3-8(10)4-7(6)5-9/h2-4,9-10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPRAIIIFOIDQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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